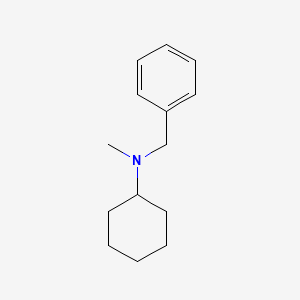

N-benzyl-N-methylcyclohexanamine

Description

It is synthesized via tandem coupling reactions involving carbonyl compounds, amines, and methanol, as demonstrated in a study by Srivastava et al., where it was isolated as a colorless oil with a yield comparable to other tertiary amines (79–90%) . The compound’s structure is confirmed by NMR spectroscopy, showing aromatic proton resonances at δ 7.32–7.21 (benzyl group) and a methyl group signal at δ 2.20 .

Properties

CAS No. |

57412-26-7 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-benzyl-N-methylcyclohexanamine |

InChI |

InChI=1S/C14H21N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |

InChI Key |

RKQRSFQOPXPOEC-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C2CCCCC2 |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Catalytic Reductive Amination with Gold-Supported Catalysts

A pivotal study demonstrated the efficacy of gold catalysts in reductive amination of cyclohexanone with benzylamine under hydrogenation conditions. Using 4 wt% Au/TiO₂ and 4 wt% Au/CeO₂/TiO₂ at 100°C under 30 bar H₂ pressure in toluene, yields of 72% and 79% for N-benzylcyclohexanamine were achieved, respectively. While this intermediate lacks the methyl group, subsequent methylation (discussed in Section 3) can yield the target compound. The catalytic activity correlated with gold nanoparticle size (2.6–3.6 nm) and support basicity, where CeO₂/TiO₂ enhanced imine hydrogenation efficiency.

Stepwise alkylation involves sequential introduction of benzyl and methyl groups to cyclohexanamine. This approach mitigates selectivity challenges associated with simultaneous alkylation.

Benzylation of N-Methylcyclohexanamine

Reacting N-methylcyclohexanamine with benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution. For instance, a 1:1 molar ratio of N-methylcyclohexanamine to benzyl bromide in dichloromethane at 60°C for 12 hours yields this compound. However, this method risks quaternary ammonium salt formation if excess alkylating agent is used.

Methylation of N-Benzylcyclohexanamine

N-Benzylcyclohexanamine, synthesized via reductive amination, undergoes methylation using formaldehyde and hydrogen gas over CuAlOx catalysts. In a representative procedure, N-benzylcyclohexanamine (1.2 mmol), 37% formaldehyde (1.0 mmol), and CuAlOx(5:5) (20 mg) in tetrahydrofuran (THF) were stirred at 140°C under 0.5 MPa H₂ for 9 hours, achieving an 81% yield. The catalyst’s dual acid-base sites promoted selective N-monomethylation, minimizing over-methylation.

Catalytic N-Monomethylation of Amines

Direct methylation of secondary amines offers a streamlined route to tertiary amines. The CuAlOx-catalyzed method, optimized for cyclohexylamine derivatives, applies equally to N-benzylcyclohexanamine.

Reaction Mechanism and Conditions

Formaldehyde acts as the methyl donor, with H₂ facilitating reduction of the imine intermediate. The CuAlOx catalyst, prepared via co-precipitation of Cu(NO₃)₂ and Al(NO₃)₃ followed by calcination and reduction, exhibits high surface area and redox activity. Key parameters include:

- Temperature : 140°C

- Pressure : 0.5 MPa H₂

- Solvent : THF or methanol

- Catalyst Loading : 10–20 mg per mmol substrate

Under these conditions, N-benzylcyclohexanamine converts to this compound with 81% yield and >90% selectivity.

Comparative Analysis of Synthesis Methods

The table below summarizes key methodologies, highlighting yields, catalysts, and reaction conditions:

*Yield for N-benzylcyclohexanamine; †Theoretical estimate based on two-step synthesis.

Challenges and Optimization Opportunities

Selectivity in Reductive Amination

Competing pathways in reductive amination, such as imine polymerization or over-hydrogenation, necessitate catalyst optimization. Bimetallic catalysts (e.g., Au-Pd) may enhance selectivity by modulating electronic and geometric properties.

Catalyst Deactivation

Carbon deposition and sintering plague CuAlOx catalysts during methylation. Periodic regeneration under oxidative atmospheres (e.g., O₂/N₂) restores activity, albeit with gradual efficiency loss.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve alkylation rates but complicate product separation. Switchable solvents, which transition between polar and non-polar states, offer a promising solution.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitrobenzenemethanamine, sulfonylbenzenemethanamine, or halogenated benzenemethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-methylcyclohexanamine has been investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer applications.

Anti-Inflammatory Properties

Recent studies have highlighted the compound's ability to mitigate inflammatory responses. For instance, research demonstrated that derivatives of this compound exhibited significant anti-inflammatory activities in models of atopic dermatitis (AD). In experiments using mice treated with 2,4-dinitrochlorobenzene (DNCB), topical application of these compounds reduced skin lesions, swelling, and the infiltration of mast cells. Additionally, they lowered levels of inflammatory cytokines such as TNF-α and IL-1β, indicating a robust anti-inflammatory mechanism .

| Compound | Effect on Inflammation | Cytokines Reduced | Model Used |

|---|---|---|---|

| BMDA | Significant reduction | TNF-α, IL-1β | DNCB-treated mice |

| DMMA | Significant reduction | TNF-α, IL-6 | DNCB-treated mice |

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies indicated that this compound and its derivatives could inhibit tumor cell proliferation. A study on non-symmetrical CXCR4 inhibitors revealed that the presence of an N-methylcyclohexanamine fragment improved hydrophobic interactions with the target protein, enhancing anticancer activity .

Synthesis and Chemical Applications

The synthesis of this compound involves various chemical methods that are crucial for producing derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Nitrogen

N-Methylcyclohexanamine (CAS: 100-60-7)

- Structure : Lacks the benzyl group, containing only a methyl and cyclohexyl substituent.

- Properties : Simpler structure results in lower molecular weight (113.2 g/mol) and distinct NMR shifts (δ 2.35 for methyl) compared to the target compound .

- Applications : Used as a building block in organic synthesis; its methyl group facilitates reactivity in alkylation reactions .

N-Benzylcyclohexanamine (CAS: 4383-25-9)

Variations in Alkyl Chain or Ring Structure

N-Benzyl-N-methylhexan-1-amine (D24)

- Structure : Replaces the cyclohexyl ring with a linear hexyl chain.

- Physical Properties : The flexible hexyl chain likely increases lipophilicity compared to the rigid cyclohexane ring in the target compound. NMR data shows a terminal methyl signal at δ 0.91 .

- Synthesis Yield : 79–90%, similar to N-benzyl-N-methylcyclohexanamine, suggesting comparable synthetic accessibility .

N-Benzyl-N-ethyl-N′-methyl-1,4-cyclohexanediamine (CAS: 1353971-71-7)

Functional Group Additions

N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine

- Structure : Incorporates a benzodioxole moiety instead of a benzyl group.

NMR Data

| Compound | Aromatic Protons (δ) | Methyl Protons (δ) | Reference |

|---|---|---|---|

| This compound | 7.32–7.21 | 2.20 | |

| N-Methylcyclohexanamine | – | 2.35 | |

| N-Methylbenzylamine | 7.32–7.20 | 2.31 (N-CH3) |

- The benzyl group’s aromatic signals are consistent across analogs, while methyl shifts vary slightly due to electronic environments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-benzyl-N-methylcyclohexanamine?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and mass spectrometry (MS) for molecular weight validation. Note that physical properties (e.g., melting point, solubility) are often unreported in SDS documents . Researchers should cross-reference synthetic protocols with analogous cyclohexanamine derivatives and validate purity via high-performance liquid chromatography (HPLC).

Q. How should researchers handle and store this compound safely in laboratory settings?

- Methodological Answer: Store in a tightly sealed container in a dry, well-ventilated area away from ignition sources. Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid static discharge during transfer. Dispose of waste via licensed facilities per regional regulations .

Q. What analytical techniques are suitable for detecting this compound in complex mixtures?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives. For non-volatile forms, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity. Forensic applications recommend comparing retention times and fragmentation patterns with certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Methodological Answer: Existing SDS documents lack comprehensive toxicological profiles (e.g., acute toxicity, ecotoxicity) . Perform in vitro assays (e.g., MTT for cytotoxicity) and consult regulatory frameworks (e.g., OECD Guidelines 423 for acute oral toxicity). Cross-validate findings with structurally similar compounds like N-benzylcyclohexylamine, which shows low acute toxicity in limited studies .

Q. What experimental strategies can assess the stability of this compound under varying conditions?

- Methodological Answer: Conduct accelerated stability studies under controlled humidity (40–75% RH), temperature (25–60°C), and light exposure. Monitor degradation via HPLC-UV and identify decomposition products (e.g., benzaldehyde or cyclohexanamine derivatives) using GC-MS. Note that combustion may release carbon monoxide and nitrogen oxides .

Q. How can ecological risks of this compound be evaluated given limited environmental data?

- Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation (logP) and persistence (BIOWIN scores). Perform acute toxicity tests on Daphnia magna or Vibrio fischeri as surrogates. Mitigate environmental release via closed-system experiments and adsorption techniques (e.g., activated carbon) during disposal .

Q. What are the challenges in designing assays for this compound’s receptor-binding activity?

- Methodological Answer: The compound’s structural similarity to arylcyclohexylamines (e.g., ketamine analogs) suggests potential NMDA receptor interactions. Use radioligand displacement assays with tritiated MK-801 or electrophysiological patch-clamp studies. Account for stereochemistry by synthesizing enantiopure forms and comparing activity .

Data Contradiction Analysis

Q. How to address discrepancies in hazard classification across SDS sources?

- Methodological Answer: Some SDS state "no known hazards" , while others omit toxicity data entirely . Conduct a literature review focusing on analogs (e.g., N-methylcyclohexanamine) and prioritize peer-reviewed toxicology studies over vendor documents. Validate findings with in-house safety testing (e.g., skin irritation assays per OECD 439).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.